molecular formula C8H13NO3 B237826 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-one CAS No. 126164-11-2

11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-one

Cat. No. B237826
CAS RN: 126164-11-2
M. Wt: 380.5 g/mol
InChI Key: NUZZGUAUIGWBNP-QIGSPDBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-one, also known as Epoxyprogesterone, is a steroid hormone that is synthesized from progesterone. It has been found to have potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and reproductive health.

Mechanism of Action

The mechanism of action of 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone is not fully understood. However, it has been suggested that it may act through various pathways, including the modulation of gene expression, the regulation of cell cycle progression, and the inhibition of angiogenesis. 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has also been found to interact with various receptors, including the progesterone receptor, the estrogen receptor, and the glucocorticoid receptor.
Biochemical and Physiological Effects
11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has been found to have various biochemical and physiological effects. In cancer treatment, it has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which can help prevent the growth and spread of tumors. In neuroprotection, 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has been found to reduce inflammation and oxidative stress, which can help prevent neuronal damage and improve functional recovery after brain injury. In reproductive health, 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has been found to inhibit ovulation and alter the cervical mucus, which can prevent fertilization.

Advantages and Limitations for Lab Experiments

11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has various advantages and limitations for lab experiments. One of the advantages is that it can be synthesized from progesterone, which is readily available. It also has a relatively simple chemical structure, which makes it easier to study. However, one of the limitations is that it has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are many future directions for the study of 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone. One potential direction is the development of novel synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of the molecular mechanisms underlying its therapeutic effects, which can help identify new targets for drug development. Additionally, the development of new formulations and delivery methods can help improve the bioavailability and efficacy of 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone in various applications. Finally, the investigation of its potential in other fields of medicine, such as cardiovascular disease and diabetes, can help expand its therapeutic potential.
Conclusion
11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone is a steroid hormone that has potential therapeutic applications in various fields of medicine. It can be synthesized from progesterone through a series of chemical reactions involving oxidation and epoxidation. It has been extensively studied for its anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-oxidative effects. It also has potential contraceptive effects and can be used as an alternative to traditional hormonal contraceptives. 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has various advantages and limitations for lab experiments, and there are many future directions for its study.

Synthesis Methods

11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone can be synthesized from progesterone through a series of chemical reactions involving oxidation and epoxidation. The process involves the use of various reagents and solvents, including m-chloroperbenzoic acid, acetic anhydride, and dichloromethane. The yield of the synthesis process is dependent on the purity of the starting material and the conditions of the reaction.

Scientific Research Applications

11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, it has been found to have anti-proliferative and pro-apoptotic effects on cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. In neuroprotection, 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has been found to have anti-inflammatory and anti-oxidative effects, which can help prevent neuronal damage and improve functional recovery after brain injury. In reproductive health, 11,18-Epoxy-2,3,18,21-tetrahydroxypregnan-20-oneerone has been found to have contraceptive effects and can be used as an alternative to traditional hormonal contraceptives.

properties

CAS RN

126164-11-2

Molecular Formula

C8H13NO3

Molecular Weight

380.5 g/mol

IUPAC Name

2-hydroxy-1-[(2R,5S,6S,9S,11S,12R,14S,15S,16R)-11,12,18-trihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]ethanone

InChI

InChI=1S/C21H32O6/c1-20-7-15(24)14(23)6-10(20)2-3-11-12-4-5-13(16(25)9-22)21(12)8-17(18(11)20)27-19(21)26/h10-15,17-19,22-24,26H,2-9H2,1H3/t10-,11-,12-,13-,14-,15+,17+,18+,19?,20-,21?/m0/s1

InChI Key

NUZZGUAUIGWBNP-QIGSPDBQSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H]4CC5([C@H]3CC[C@H]5C(=O)CO)C(O4)O)O)O

SMILES

CC12CC(C(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O)O

Canonical SMILES

CC12CC(C(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O)O

synonyms

11,18-epoxy-2,3,18,21-tetrahydroxy-5 alpha,17 alpha-pregnan-20-one
11,18-epoxy-2,3,18,21-tetrahydroxypregnan-20-one
2-hydroxy-3,5-tetrahydro-17-isoaldosterone
ETHPO

Origin of Product

United States

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